

# 1-(4-Fluorobenzyl)-diazepane dihydrochloride solubility and stability data.

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## Compound of Interest

Compound Name: 1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride

Cat. No.: B177028

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## Technical Guide: 1-(4-Fluorobenzyl)-diazepane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative solubility and stability data for 1-(4-Fluorobenzyl)-diazepane dihydrochloride is not readily available in published literature. This guide provides estimations based on the general characteristics of amine dihydrochlorides and data from structurally related compounds. All experimental values should be determined empirically.

## Introduction

1-(4-Fluorobenzyl)-diazepane dihydrochloride is a disubstituted diazepane derivative. As a dihydrochloride salt, it is expected to exhibit improved aqueous solubility and stability compared to its free base form, making it more amenable for formulation and biological studies. This document provides a summary of its presumed physicochemical properties and outlines protocols for experimentally determining its solubility and stability profiles.

## Physicochemical Properties

Property	Value	Source
CAS Number	199672-23-6	ChemExpress
Molecular Formula	C <sub>12</sub> H <sub>19</sub> Cl <sub>2</sub> FN <sub>2</sub>	ChemExpress
Molecular Weight	281.20 g/mol	ChemExpress
Appearance	Off-white to light yellow powder	J&H CHEM[1]
Purity	>98%	ChemExpress

## Solubility Profile

While specific quantitative solubility data is unavailable, the dihydrochloride salt structure suggests good solubility in polar protic solvents. The following table provides estimated solubility classifications.

Solvent	Estimated Solubility	Rationale
Water	Soluble to Very Soluble	As a dihydrochloride salt of an amine, it is expected to be readily soluble in water.
Methanol	Soluble	Polar protic nature of methanol should facilitate dissolution.
Ethanol	Soluble	Similar to methanol, though potentially to a lesser extent.
Dimethyl Sulfoxide (DMSO)	Soluble	Aprotic, polar solvent capable of dissolving a wide range of compounds.
Acetonitrile	Sparingly Soluble	Less polar than the other solvents listed.
Dichloromethane	Insoluble	Non-polar solvent, unlikely to dissolve a salt.

## Stability Profile

A formal stability study for 1-(4-Fluorobenzyl)-diazepane dihydrochloride has not been publicly reported. However, insights can be drawn from a stability study on a related compound, bis(4-fluorobenzyl)trisulfide. That study indicated stability in acidic to neutral pH, at elevated temperatures, and to oxidation, but sensitivity to strong bases and light.<sup>[2]</sup>

Recommended Stability Indicating Conditions:

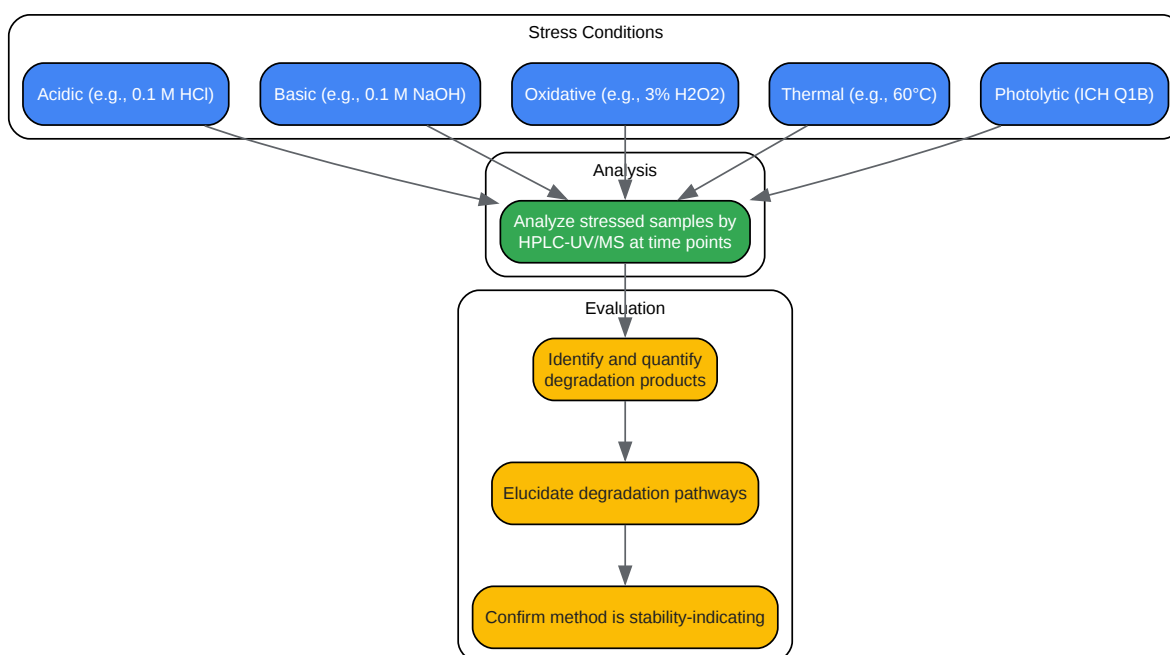
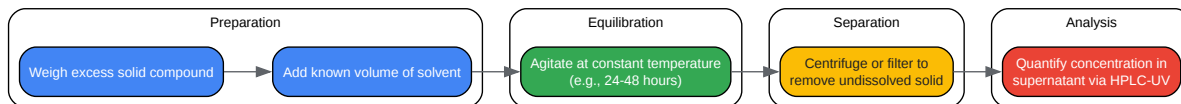
Condition	Recommended Test	Potential Degradation Pathway
pH	Aqueous solutions at pH 2, 7, and 10	Hydrolysis, particularly at extreme pH values.
Temperature	Solid form and solution at 40°C and 60°C	Thermal degradation.
Oxidation	Solution with 3% H <sub>2</sub> O <sub>2</sub>	Oxidation of the amine or benzyl groups.
Light	Solid form and solution exposed to light (e.g., 4500 Lx)	Photodegradation. <sup>[2]</sup>

## Experimental Protocols

### Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method.

Workflow for Solubility Determination:



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## References

- 1. 1-(4-Fluorobenzyl)-[1,4]diazepane 2 HCl, CasNo.199672-23-6 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 2. Stability studies of anticancer agent bis(4-fluorobenzyl)trisulfide and synthesis of related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
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